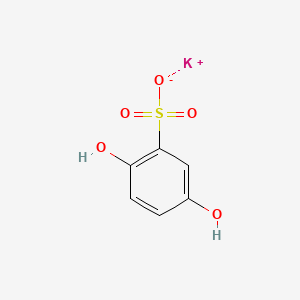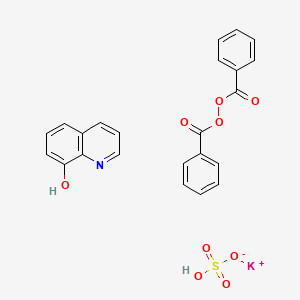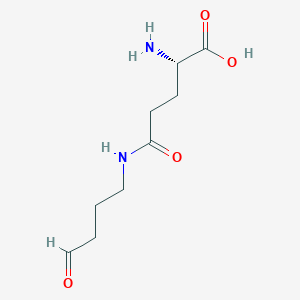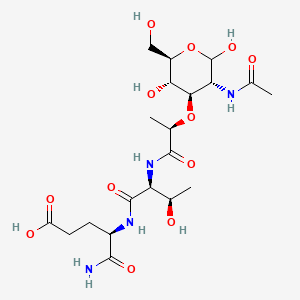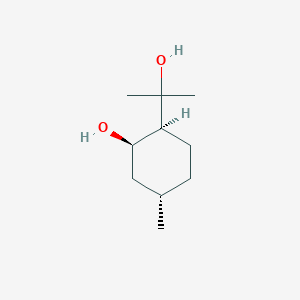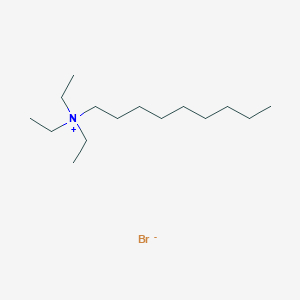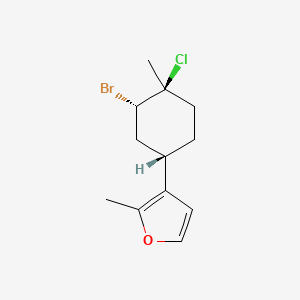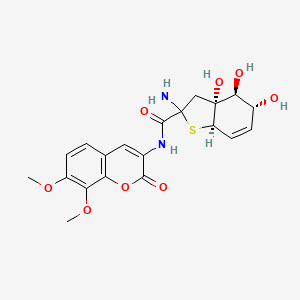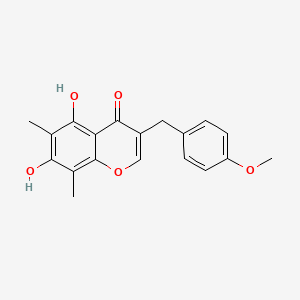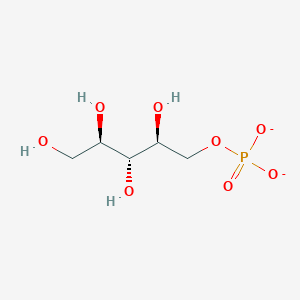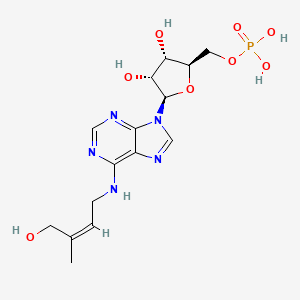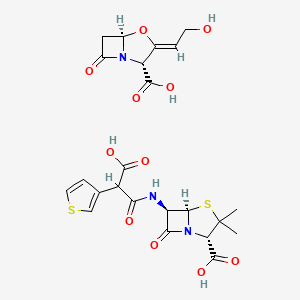![molecular formula C13H22O3 B1260422 4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one CAS No. 142173-08-8](/img/structure/B1260422.png)
4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4, 5-Dihydrovomifoliol belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 4, 5-Dihydrovomifoliol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 4, 5-dihydrovomifoliol is primarily located in the cytoplasm. Outside of the human body, 4, 5-dihydrovomifoliol can be found in alcoholic beverages and fruits. This makes 4, 5-dihydrovomifoliol a potential biomarker for the consumption of these food products.
4,5-dihydrovomifoliol is a sesquiterpenoid.
Applications De Recherche Scientifique
Enzymatic Oxidation Studies
One significant application is found in the enzymatic oxidation of carotenoid-derived aroma compounds. Cytochromes P450, like CYP260B1 and CYP267B1 from Sorangium cellulosum, are known for their selective oxidation under mild conditions. These enzymes effectively oxidize carotenoid-derived compounds, including ionones, damascones, and their derivatives, demonstrating hydroxylase activity towards the formation of allylic alcohols. This research illustrates the potential of these enzymes in organic chemistry, especially for achieving regio- and stereoselective hydroxylation of complex organic compounds (Litzenburger & Bernhardt, 2016).
Synthesis and Chemical Transformation
The compound has been utilized in the synthesis of trichothecene precursors via Diels–Alder reactions. This showcases the compound's value in the total synthesis of complex molecules, particularly in creating highly regio- and stereo-selective cycloadditions (Banks et al., 1981). Moreover, its chemical transformations, such as 1,4-conjugate dehydrobromination, have been applied to synthesize degradation products of carotenoids and other organic compounds (Ito et al., 1997).
Biocatalytic Reduction Studies
Biocatalytic reduction studies have shown the compound's potential in producing bioactive metabolites. For example, both enantiomers of 2-Hydroxy-2,6,6-trimethylcyclohexanone, a key intermediate, were obtained through stereospecific reduction using Baker's yeast, followed by chemical oxidation. This process demonstrates the compound's versatility in enantioselective syntheses and potential applications in pharmaceuticals (Negi et al., 1993).
Synthesis of Doubly Chiral Compounds
Enzymatic synthesis methods have been developed for doubly chiral compounds starting from similar structures. This enzymatic approach offers a practical method for synthesizing key compounds with high enantiomeric excess, which is crucial for the production of stereochemically pure pharmaceuticals (Wada et al., 2003).
Propriétés
Numéro CAS |
142173-08-8 |
|---|---|
Nom du produit |
4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one |
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
4-hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9-10,14,16H,7-8H2,1-4H3/b6-5+ |
Clé InChI |
IHDJYDVWNNFPHR-AATRIKPKSA-N |
SMILES isomérique |
CC1CC(=O)CC(C1(/C=C/C(C)O)O)(C)C |
SMILES |
CC1CC(=O)CC(C1(C=CC(C)O)O)(C)C |
SMILES canonique |
CC1CC(=O)CC(C1(C=CC(C)O)O)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




